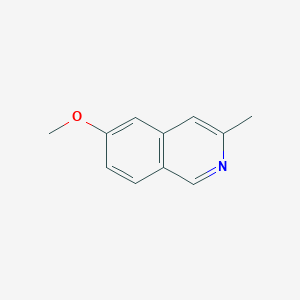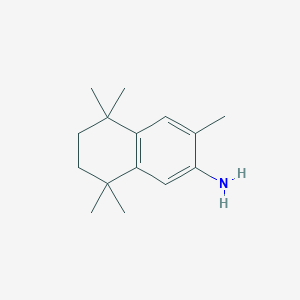
3,5,5,8,8-Pentametil-5,6,7,8-tetrahidronaftalen-2-amina
Descripción general
Descripción
“3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine” is a compound that has been studied for its potential as a retinoid X receptor (RXR) partial agonist . It has been reported to show a significant antidiabetes effect in the KK-A(y) type 2 diabetes model mice, with reduced side effects compared to RXR full agonists .
Synthesis Analysis
The synthesis of this compound and its analogues has been described in several studies . These reports describe the synthesis of analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid, commonly known as bexarotene, and their analysis in acting as RXR-specific agonists .Molecular Structure Analysis
The molecular formula of this compound is C15H23N . The InChI code is 1S/C15H23N/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9H,6-7,16H2,1-5H3 . The canonical SMILES is CC1=CC2=C(C=C1N)C(CCC2©C)©C .Physical And Chemical Properties Analysis
The molecular weight of the compound is 217.35 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass are both 217.183049738 g/mol . The topological polar surface area is 26 Ų .Aplicaciones Científicas De Investigación
Tratamiento del cáncer
El compuesto 3,5,5,8,8-Pentametil-5,6,7,8-tetrahidronaftalen-2-amina ha sido investigado por su potencial en el tratamiento del cáncer. La activación selectiva del receptor X de retinoides (RXR) sobre el receptor de ácido retinoico (RAR) puede resultar en efectos quimioterapéuticos en muchos cánceres humanos mientras se evitan posibles toxicidades de RAR .
Enfermedades del sistema nervioso central
Este compuesto también es un candidato para el tratamiento de enfermedades del sistema nervioso central (SNC) como las enfermedades de Alzheimer y Parkinson. Las propiedades agonistas parciales de RXR del compuesto sugieren que podría ser beneficioso basado en informes de que la activación completa de RXR puede tener efectos terapéuticos .
Mecanismo De Acción
Target of Action
The primary target of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is the Retinoid X Receptor (RXR) . RXR is a type of nuclear receptor that regulates the expression of genes involved in cell differentiation, development, and metabolism .
Mode of Action
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine interacts with RXR by binding to its ligand-binding domain. This binding induces a conformational change in RXR, allowing it to form heterodimers with other nuclear receptors. The RXR-ligand complex then binds to specific DNA sequences, leading to the transcription of target genes .
Biochemical Pathways
The activation of RXR by 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine affects various biochemical pathways. These include pathways involved in lipid metabolism, inflammation, and apoptosis. The downstream effects of these pathways contribute to the overall biological activity of the compound .
Result of Action
The molecular and cellular effects of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine’s action are diverse, given the wide range of genes regulated by RXR. These effects can include changes in cell differentiation and proliferation, lipid metabolism, and inflammatory responses .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9H,6-7,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQSUCPZRPRYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280546 | |
| Record name | 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116233-17-1 | |
| Record name | 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


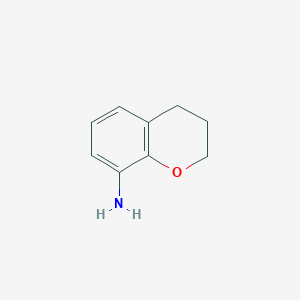
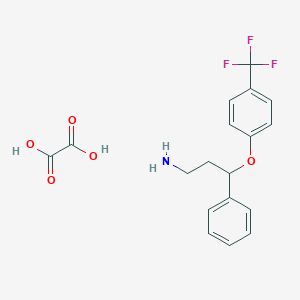

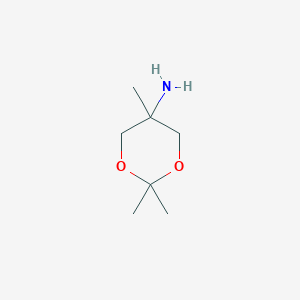

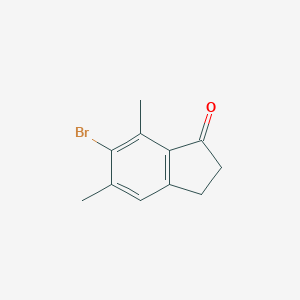
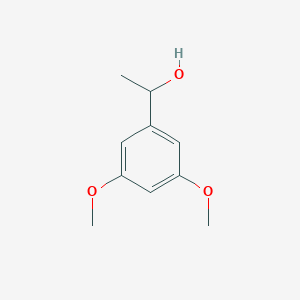



![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)
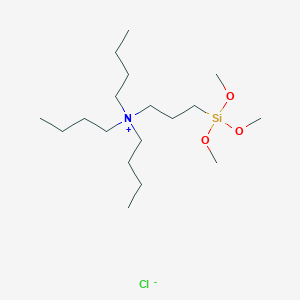
![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)
